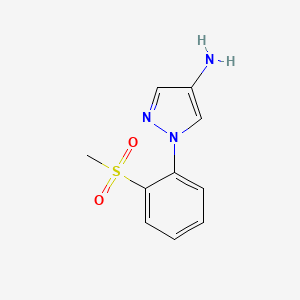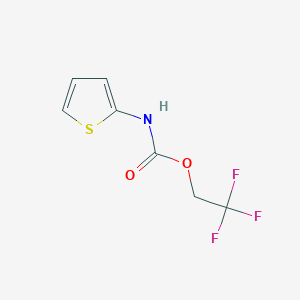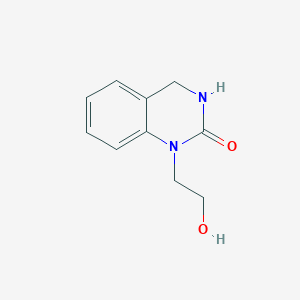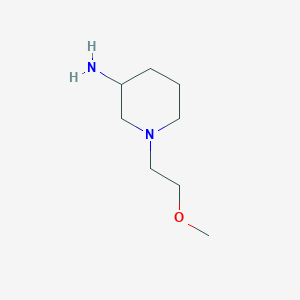![molecular formula C12H24N2O B1524007 4-[3-(Piperidin-4-yl)propyl]morpholine CAS No. 933707-41-6](/img/structure/B1524007.png)
4-[3-(Piperidin-4-yl)propyl]morpholine
Übersicht
Beschreibung
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “4-[3-(Piperidin-4-yl)propyl]morpholine” is C12H24N2O . It has a molecular weight of 212.33 .Chemical Reactions Analysis
Piperidine derivatives have been synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
Synthesis of Selective Adenosine A2A Receptor Antagonists
This compound serves as a reactant in the synthesis of selective adenosine A2A receptor antagonists . These antagonists are crucial in the study of neurological disorders, as the A2A receptor plays a significant role in regulating myocardial oxygen consumption and coronary blood flow. Their modulation is a promising strategy for the treatment of Parkinson’s disease and possibly other neurological conditions.
Development of Antidepressants
The chemical structure of 4-[3-(Piperidin-4-yl)propyl]morpholine is utilized in the development of new antidepressants . By acting on the central nervous system, these compounds can potentially regulate neurotransmitters implicated in depression, offering a new avenue for therapeutic intervention.
Cancer Research: E-cadherin Expression Restoration
In cancer research, particularly for colorectal carcinoma, this compound is used to synthesize small molecules that can restore E-cadherin expression . E-cadherin is a protein that helps cells stick together, and its expression is often reduced in cancer, leading to increased invasion and metastasis. Restoring its expression could be key in reducing the spread of cancer cells.
Platelet Aggregation Inhibition
4-[3-(Piperidin-4-yl)propyl]morpholine is a reactant in creating orally bioavailable P2Y12 antagonists . These antagonists are important for the inhibition of platelet aggregation, a process that can lead to thrombosis. They are used to prevent strokes and heart attacks in patients at risk.
Antileukemic Activity
The compound has been studied for its potential antileukemic activity. Novel derivatives of 4-[3-(Piperidin-4-yl)propyl]morpholine have been synthesized and evaluated for their ability to combat leukemia . This research is vital for developing new treatments for this type of cancer.
Chemical Safety and Handling
While not a direct application in research, understanding the safety data of 4-[3-(Piperidin-4-yl)propyl]morpholine is essential for its handling in scientific settings . The compound’s safety data sheet provides crucial information on first aid measures, firefighting measures, and accidental release measures, ensuring that researchers can handle the compound safely.
Analytical and Quality Control
The compound’s properties, such as molecular weight and formula, are documented for analytical purposes and quality control . This information is used to ensure the purity and consistency of the compound when used in various research applications.
Research and Development (R&D)
It is specifically mentioned for R&D use only, indicating its role in the development of new pharmaceuticals and therapeutic strategies . Its use is advised against in medicinal, household, or other uses, highlighting its exclusivity to scientific research.
Wirkmechanismus
Safety and Hazards
When handling “4-[3-(Piperidin-4-yl)propyl]morpholine”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
4-(3-piperidin-4-ylpropyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1(2-12-3-5-13-6-4-12)7-14-8-10-15-11-9-14/h12-13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEFYZOKTUSAER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Piperidin-4-yl)propyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-{2-[(2-Methoxyethyl)(methyl)amino]ethoxy}phenyl)methanamine](/img/structure/B1523924.png)












